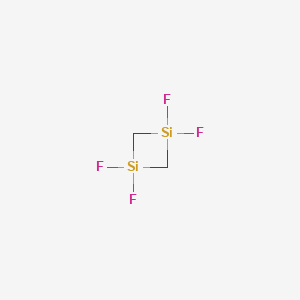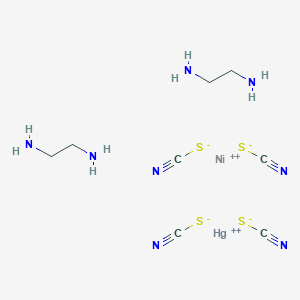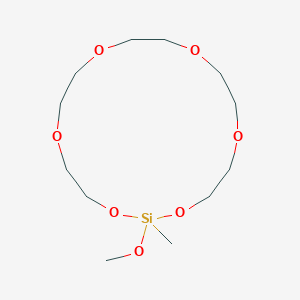
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a complex organic compound with a unique structure that includes multiple ether linkages and a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane typically involves the reaction of silane derivatives with polyether compounds under controlled conditions. The reaction often requires the presence of catalysts to facilitate the formation of the silicon-oxygen bonds. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving silicon.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrogen bonding and other interactions, influencing the behavior of the compound in different environments. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-methylpropane: A simpler compound with a similar methoxy group but lacking the complex ether linkages and silicon atom.
1-Methoxy-2-propanol: Another compound with a methoxy group, used as a solvent in various applications.
Uniqueness
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane stands out due to its multiple ether linkages and the presence of a silicon atom. These features confer unique chemical properties, such as increased stability and the ability to participate in specific interactions that are not possible with simpler compounds.
Propiedades
Número CAS |
83890-26-0 |
|---|---|
Fórmula molecular |
C12H26O7Si |
Peso molecular |
310.42 g/mol |
Nombre IUPAC |
2-methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane |
InChI |
InChI=1S/C12H26O7Si/c1-13-20(2)18-11-9-16-7-5-14-3-4-15-6-8-17-10-12-19-20/h3-12H2,1-2H3 |
Clave InChI |
NQLFZPXNIOBVAX-UHFFFAOYSA-N |
SMILES canónico |
CO[Si]1(OCCOCCOCCOCCOCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


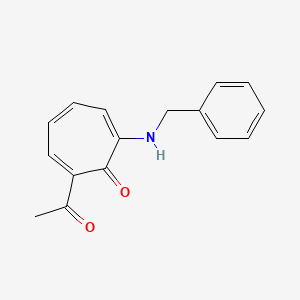
![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)
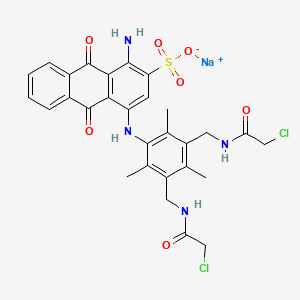
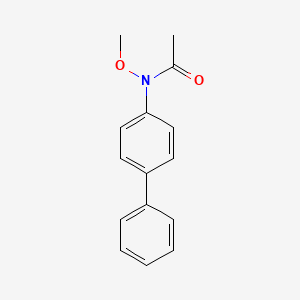

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
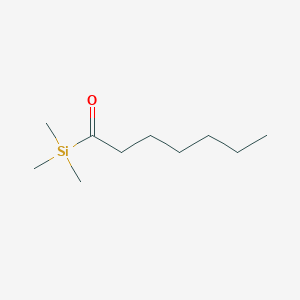
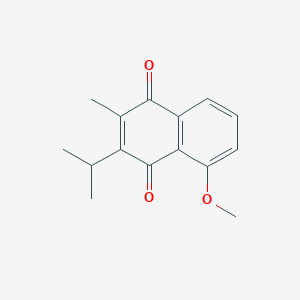
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)
